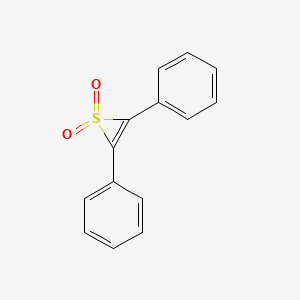
2,3-Diphenylthiirene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylthiirene 1,1-dioxide typically involves the oxidation of diphenylthiirene. One common method is the reaction of diphenylthiirene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to yield this compound . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenylthiirene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert this compound back to its parent thiirene compound.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Peracids like m-CPBA are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Diphenylthiirene.
Substitution: Substituted thiirene dioxides.
Aplicaciones Científicas De Investigación
Synthetic Chemistry
2,3-Diphenylthiirene 1,1-dioxide serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to participate in cycloaddition reactions allows for the development of new materials with tailored properties.
| Reaction Type | Example | Outcome |
|---|---|---|
| Cycloaddition | Reaction with dienes | Formation of new cyclic compounds |
| Nucleophilic Substitution | Reaction with nucleophiles | Generation of functionalized products |
| Thermal Decomposition | Heating under controlled conditions | Formation of thiirenium ions |
Research into the biological applications of this compound is emerging. Similar compounds have demonstrated potential as:
- Antimicrobial Agents : Compounds in this class are being investigated for their ability to inhibit bacterial growth.
- Anticancer Properties : Preliminary studies suggest that derivatives may have activity against cancer cell lines.
Case studies have shown that modifications to the thiirene structure can enhance biological activity. For instance, derivatives with specific substituents have been tested for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.
- Dyes and Pigments : Its stability and reactivity allow it to be used in the production of dyes with specific color properties.
Case Study 1: Antimicrobial Activity
A study examined various derivatives of thiirene compounds against common bacterial strains. Results indicated that certain modifications led to significant antibacterial activity compared to standard antibiotics.
Case Study 2: Material Development
Research focused on incorporating this compound into polymer composites. The resulting materials exhibited improved mechanical properties and thermal stability, making them suitable for high-performance applications.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenylthiirene 1,1-dioxide involves its ability to undergo various chemical transformations. Its molecular targets and pathways are primarily related to its reactivity at the sulfur atom, which can form covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create complex molecules and in biological systems to interact with biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Thiirane dioxide: A simpler analog with similar reactivity but fewer applications.
Diphenyl sulfone: Shares the sulfone functional group but lacks the thiirene ring structure.
Dioxins and furans: Structurally different but share some chemical reactivity due to the presence of oxygen and sulfur atoms.
Uniqueness
2,3-Diphenylthiirene 1,1-dioxide is unique due to its combination of a thiirene ring and a sulfone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Propiedades
Número CAS |
5162-99-2 |
|---|---|
Fórmula molecular |
C14H10O2S |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
2,3-diphenylthiirene 1,1-dioxide |
InChI |
InChI=1S/C14H10O2S/c15-17(16)13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
FVDCQEMOBAKISG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(S2(=O)=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(S2(=O)=O)C3=CC=CC=C3 |
Key on ui other cas no. |
5162-99-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















